Acarviosin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,2S,3R,6S)-6-[[(2R,3S,4S,5R,6S)-4,5-dihydroxy-6-methoxy-2-methyloxan-3-yl]amino]-4-(hydroxymethyl)cyclohex-4-ene-1,2,3-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO8/c1-5-8(11(19)13(21)14(22-2)23-5)15-7-3-6(4-16)9(17)12(20)10(7)18/h3,5,7-21H,4H2,1-2H3/t5-,7+,8-,9-,10+,11+,12+,13-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHKERRGDZTZQJ-SHCNSHNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC)O)O)NC2C=C(C(C(C2O)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)O)O)N[C@H]2C=C([C@H]([C@@H]([C@H]2O)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901106187 | |
| Record name | Methyl 4,6-dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl]amino]-α-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901106187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80943-41-5 | |
| Record name | Methyl 4,6-dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl]amino]-α-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80943-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4,6-dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl]amino]-α-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901106187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthetic Pathways and Microbial Production of Acarviosin
Elucidation of Acarviosin-Containing Biosynthetic Gene Clusters
The biosynthesis of acarbose (B1664774) and related this compound-containing compounds is directed by dedicated gene clusters found in producing microorganisms. These clusters contain the genetic information for the enzymes and other proteins required for the synthesis of the This compound (B126021) moiety and its subsequent glycosylation or pseudoglycosylation to form larger molecules like acarbose.
Identification and Characterization of Relevant Gene Clusters (e.g., acb-cluster, sct-cluster)
Two well-studied biosynthetic gene clusters associated with acarbose and this compound production are the acb-cluster and the sct-cluster. The acb-cluster was identified in Actinoplanes sp. SE50/110, a prominent acarbose producer mdpi.comnih.gov. The sct-cluster was revealed in Streptomyces coelicoflavus ZG0656 and is associated with the production of acarviostatins, which are this compound-containing α-amylase inhibitors mdpi.comresearchgate.net.
Analysis of these clusters has shown that they contain genes encoding enzymes involved in the biosynthesis of both the cyclitol (pseudosugar) and the amino-deoxyhexose moieties of this compound, as well as enzymes for their coupling and further modification mdpi.comresearchgate.net. The acb-cluster in Actinoplanes sp. SE50/110 contains genes like acbA, acbB, acbC, acbM, acbO, acbI, and acbS, among others, which encode enzymes catalyzing specific steps in the pathway nih.govnih.gov. Similarly, the sct-cluster in S. coelicoflavus ZG0656 contains homologous genes such as sctA, sctB, sctC, sctS, sctR, sctU, and sctV, indicating a conserved biosynthetic strategy mdpi.comresearchgate.net.
Comparative Genomics of this compound-Producing Microorganisms
Comparative genomic studies of acarbose and acarviostatin-producing microorganisms, including Actinoplanes sp. SE50/110, Streptomyces glaucescens GLA.O, and Streptomyces coelicoflavus ZG0656, have revealed both similarities and distinctions in their biosynthetic gene clusters mdpi.comnih.govresearchgate.net. While the acb-cluster and the gac-cluster (from S. glaucescens GLA.O, which is identical to the sct-cluster in S. coelicoflavus ZG0656) share many homologous genes, there are variations, particularly in the early steps of the pathways and the genetic organization nih.govresearchgate.net. For instance, the acbI and acbJ genes in the acb-cluster are fused into a single gene, gacI, in the gac/sct-cluster, encoding a bifunctional enzyme nih.gov. These differences suggest that while the core this compound structure biosynthesis is conserved, the pathways leading to the final pseudo-oligosaccharides can vary between species.
Enzymology of this compound Biosynthesis
The biosynthesis of this compound involves a series of enzymatic reactions that construct the cyclitol and amino-deoxyhexose units and then link them together. Key enzymes involved in these processes have been identified and characterized.
Cyclitol Modifying Enzymes and their Catalytic Mechanisms (e.g., AcbC, AcbM, AcbO)
The cyclitol moiety of this compound, which is a C7-cyclitol called valienol (or valienamine) in acarbose, is derived from sedoheptulose (B1238255) 7-phosphate, an intermediate of the pentose (B10789219) phosphate (B84403) pathway nih.govresearchgate.netresearchgate.netnih.gov. The initial step in the biosynthesis of this cyclitol involves the cyclization of sedoheptulose 7-phosphate to 2-epi-5-epi-valiolone (B1265091) nih.govresearchgate.netresearchgate.net. This reaction is catalyzed by AcbC, a dehydroquinate synthase (DHQS)-like enzyme nih.govresearchgate.net.
Following the formation of 2-epi-5-epi-valiolone, several modifications occur. AcbM is an ATP-dependent kinase that phosphorylates 2-epi-5-epi-valiolone to 2-epi-5-epi-valiolone 7-phosphate ebi.ac.uknih.govnih.gov. Subsequently, AcbO, an epimerase, catalyzes the epimerization of 2-epi-5-epi-valiolone 7-phosphate to 5-epi-valiolone (B1265255) 7-phosphate nih.govnih.gov. These enzymatic steps are crucial for shaping the cyclitol structure that will become part of this compound.
Here is a summary of the cyclitol modifying enzymes:
| Enzyme | Gene | Catalytic Activity | Substrate | Product |
| AcbC | acbC | Cyclase (DHQS-like) | Sedoheptulose 7-phosphate | 2-epi-5-epi-valiolone |
| AcbM | acbM | ATP-dependent kinase | 2-epi-5-epi-valiolone | 2-epi-5-epi-valiolone 7-phosphate |
| AcbO | acbO | Epimerase | 2-epi-5-epi-valiolone 7-phosphate | 5-epi-valiolone 7-phosphate |
Glycosyltransferases and Pseudoglycosyltransferases in this compound Assembly (e.g., AcbI, AcbS)
The assembly of this compound involves the coupling of the cyclitol moiety with the amino-deoxyhexose unit. This coupling and the subsequent formation of larger pseudo-oligosaccharides are catalyzed by glycosyltransferases (GTs) and pseudoglycosyltransferases (PsGTs) nih.govnih.govresearchgate.net.
AcbI is a glycosyltransferase involved in the acarbose biosynthetic pathway. It catalyzes the formation of O-4-amino-(4,6-dideoxy-α-D-glucopyranosyl)-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucopyranose (4-aminoDGG) from dTDP-4-amino-4,6-dideoxyglucose and maltose (B56501) nih.govresearchgate.net. While initially proposed to be involved in forming a dTDP-acarviosin intermediate, experimental evidence suggests that dTDP-acarviosin is not a direct intermediate in the acarbose pathway nih.govresearchgate.net.
AcbS is identified as a pseudoglycosyltransferase that plays a critical role in the final assembly of acarbose. Unlike typical glycosyltransferases that form glycosidic bonds, AcbS catalyzes the formation of a non-glycosidic C-N bond, coupling GDP-valienol (derived from the cyclitol pathway) with 4-aminoDGG nih.govresearchgate.net. AcbS is a homologue of AcbI but with a distinct catalytic function nih.govresearchgate.net. The presence of both GTs and PsGTs highlights the unique enzymatic machinery involved in the biosynthesis of these pseudo-oligosaccharides.
Biosynthetic Precursor Origin and Intermediate Transformations
The biosynthesis of this compound and acarbose originates from primary metabolic intermediates. The cyclitol moiety is derived from sedoheptulose 7-phosphate, an intermediate of the pentose phosphate pathway nih.govresearchgate.netresearchgate.netnih.gov. Through a series of enzymatic transformations involving cyclization, phosphorylation, and epimerization catalyzed by enzymes like AcbC, AcbM, and AcbO, sedoheptulose 7-phosphate is converted into modified cyclitols such as 5-epi-valiolone 7-phosphate and eventually GDP-valienol nih.govnih.gov.
The amino-deoxyhexose moiety, 4-amino-4,6-dideoxy-D-glucose, is synthesized from D-glucose 1-phosphate mdpi.comnih.gov. This conversion involves enzymes like AcbA (dTDP-glucose synthase), AcbB (4,6-dehydratase), and AcbV (4-aminotransferase), leading to the activated form, dTDP-4-amino-4,6-dideoxyglucose mdpi.comnih.gov.
These activated precursors, GDP-valienol and dTDP-4-amino-4,6-dideoxyglucose, are then brought together and coupled by glycosyltransferases and pseudoglycosyltransferases, such as AcbI and AcbS, to form the this compound structure and subsequently larger pseudo-oligosaccharides like acarbose nih.govresearchgate.net. The specific order and nature of these coupling reactions contribute to the final structure of the this compound-containing compound. While dTDP-acarviosin was once proposed as an intermediate, current research suggests alternative pathways involving the coupling of activated cyclitol and amino-sugar moieties to form the final product nih.govresearchgate.net.
Here is a simplified overview of precursor origins and intermediate transformations:
| Moiety | Precursor Origin | Key Intermediates |
| Cyclitol | Sedoheptulose 7-phosphate | 2-epi-5-epi-valiolone, 2-epi-5-epi-valiolone 7-phosphate, 5-epi-valiolone 7-phosphate, GDP-valienol |
| Amino-deoxyhexose | D-glucose 1-phosphate | dTDP-D-glucose, dTDP-4-keto-6-deoxyglucose, dTDP-4-amino-4,6-dideoxyglucose |
Strategies for Microbial Bioconversion and Enzymatic Modification of this compound Analogues
Structural diversity in acarbose and its this compound-containing analogues can be achieved through microbial bioconversion, enzymatic catalysis, and chemical modification researchgate.netnih.gov. These strategies are employed to generate compounds with potentially improved pharmacological properties or altered inhibitory profiles researchgate.netnih.gov.
Microbial bioconversion involves using microorganisms to transform acarbose or related precursors into new derivatives. Various pseudooligosaccharides with structures similar to acarbose, such as amylostatin, acarviostatin, trestatin, and oligostatin, have been identified during bacterial fermentation processes researchgate.netnih.gov. These compounds often contain the this compound core structure with variations in the attached glucose units nih.govresearchgate.net.
Enzymatic modification utilizes specific enzymes to catalyze reactions that alter the structure of acarbose or this compound. Acarviosyl transferase from Actinoplanes sp. has been shown to catalyze the production of acarbose analogs with various modifications researchgate.netnih.gov. For example, the enzyme AcbE from Actinoplanes sp. SE50/110 can catalyze the conversion of acarbose and oligosaccharides into novel acarbose derivatives, such as acarstatins A and B nih.gov. These acarstatins have been shown to exhibit significantly improved inhibitory activity towards alpha-amylase compared to acarbose nih.gov. This highlights the dual functionality of enzymes like AcbE in both hydrolysis and sugar moiety delivery nih.gov. Other carbohydrate-active enzymes, including cyclodextrin (B1172386) glycosyltransferases (CGTases), have also been shown to catalyze the formation of acarbose analogs nih.govgoogle.com.
Chemical modification of the this compound structure or the sugar parts of this compound-containing compounds is another approach to generate analogues nih.govcapes.gov.brpsu.edu. Studies have explored modifications to the sugar part of methyl this compound, synthesizing derivatives with altered substituents or linkages nih.govcapes.gov.brpsu.edu. These modifications can influence the inhibitory activity against enzymes like alpha-glucosidase nih.govpsu.edu. For instance, the introduction of a polar substituent at C-6 of methyl this compound can decrease inhibitory activity, while certain modifications to the sugar moiety conformation may have minimal effect nih.gov.
Research findings indicate that modifications catalyzed by enzymes like AcbE can lead to derivatives with enhanced inhibitory activity and improved resistance to inactivation pathways mediated by the human microbiome nih.gov. For example, acarstatins A and B, formed by AcbE, showed better resistance to inactivation compared to acarbose nih.gov.
Here is a table summarizing some this compound-containing compounds produced by microbes:
| Compound Name | Producing Microorganism(s) | Core Structure | Notes | Source(s) |
| Acarbose | Actinoplanes sp., Streptomyces spp. | This compound + Maltose | Clinically used α-glucosidase inhibitor | wikipedia.orgnih.govnih.govwikipedia.org |
| Acarviostatins | Streptomyces coelicoflavus | This compound core | Potent α-amylase inhibitors | nih.govresearchgate.netnih.goveurekaselect.com |
| Amylostatin | Streptomyces diastaticus | This compound core | Pseudooligosaccharide | researchgate.netnih.gov |
| Trestatin | Streptomyces dimorphogenes | This compound core | Pseudooligosaccharide | nih.govresearchgate.netnih.govnih.gov |
| Oligostatin | Streptomyces myxogenes | This compound core | Pseudooligosaccharide | researchgate.netnih.gov |
| Isovalertatins | Streptomyces luteogriseus | This compound core | α-amylase inhibitors | wikipedia.orgnih.gov |
| Butytatins | Streptomyces luteogriseus | This compound core | α-amylase inhibitors | wikipedia.orgnih.gov |
| Acarstatins A & B | Actinoplanes sp. SE50/110 (AcbE) | This compound core | Acarbose derivatives with enhanced activity | nih.gov |
Ecological Roles of this compound in Microbial Community Interactions
Microorganisms produce a wide array of natural products, including specialized metabolites like this compound-containing compounds, which play important roles in their ecological interactions with other organisms researchgate.netnih.govnih.gov. These interactions can range from competition and antagonism to mutualism nih.govfrontiersin.org.
This compound as a Microbial Specialized Metabolite
This compound and the pseudooligosaccharides containing it, such as acarbose, are considered microbial specialized metabolites nih.govnih.gov. These compounds are not directly involved in the primary growth and development of the producing organism but confer an ecological advantage researchgate.netnih.gov. Specialized metabolites mediate chemical crosstalk between organisms and can influence the establishment and structure of microbial communities nih.govnih.gov.
The potent inhibitory activity of acarbose and related compounds against glycosyl hydrolases, such as alpha-glucosidases and alpha-amylases, is a key characteristic that underlies their ecological role nih.gov. By inhibiting these enzymes, which are crucial for the breakdown of complex carbohydrates, these metabolites can interfere with the ability of other microorganisms to utilize available carbon sources nih.gov.
Mechanisms of Competitive Exclusion by this compound in Natural Environments
Recent research supports the hypothesis that acarbose, and by extension its core structure this compound, functions as a competitive exclusion agent for the producing bacteria in their natural environment nih.govresearchgate.net. The mechanism of competitive exclusion involves one species gaining an advantage over another, often by limiting access to essential resources or producing inhibitory substances air-aqua.complos.org.
In the context of this compound, the producing bacteria utilize the inhibitory activity of these compounds against glycosyl hydrolases to suppress the growth of competing microorganisms nih.govresearchgate.net. Many microorganisms rely on extracellular alpha-amylases and alpha-glucosidases to break down complex carbohydrates like starch into smaller sugars that they can absorb and metabolize nih.gov. By releasing acarbose or similar inhibitors, the producing bacteria can prevent their competitors from accessing these readily available carbon sources nih.govresearchgate.net.
A crucial aspect of this competitive strategy is that the producing organisms must themselves be resistant to the inhibitory effects of the compounds they produce nih.govresearchgate.net. Studies have shown that pseudooligosaccharide-producing actinobacteria possess mechanisms of resistance that allow them to grow in the presence of acarbose, while the growth of non-producing organisms can be suppressed when complex carbohydrates are the main energy source nih.govresearchgate.net. Bioinformatic and protein modeling studies suggest that a point mutation in the alpha-amylases of these resistant bacteria is responsible for their ability to function in the presence of acarbose nih.govresearchgate.net. This self-resistance mechanism allows the producing bacteria to utilize carbohydrates effectively while inhibiting their competitors nih.govresearchgate.net.
This mechanism provides the producing bacteria with a growth and fitness advantage in carbohydrate-rich environments, contributing to their successful establishment and persistence within microbial communities nih.govresearchgate.net. The production of this compound-containing specialized metabolites is therefore a molecular strategy used by these microorganisms to modulate their interactions and gain a competitive edge in their ecological niche nih.govfrontiersin.org.
Chemical Synthesis and Derivatization of Acarviosin
Total Synthesis Approaches to the Acarviosin (B126021) Core and Related Pseudodisaccharides
The total synthesis of the this compound core and related pseudodisaccharides often involves the coupling of a valienamine (B15573) derivative (the cyclohexitol part) with a suitably functionalized sugar moiety. One approach involves the coupling of a protected valienamine derivative with a sugar epoxide or anhydro sugar derivative. psu.educolab.wsnih.gov For instance, the coupling of 4,7:5,6-di-O-isopropylidene-(α)-valienamine with 2-O-acetyl-1,6:3,4-dianhydro-β-D-galactopyranose has been reported to afford diastereoisomeric protected pseudodisaccharides. psu.edu Another strategy involves the reaction of a protected valienamine with a 1,6-anhydro sugar derivative. colab.ws The synthesis of acarbose (B1664774) itself, which contains the this compound moiety, has been achieved through the coupling of a protected valienamine with a modified maltotriose (B133400) derivative. colab.ws The synthesis of other this compound-containing pseudooligosaccharides, such as amylostatin-XG and adiposin-1, has also been accomplished through coupling reactions involving protected valienamine and appropriate sugar precursors. nih.gov
Regioselective Chemical Modification Strategies for this compound Analogues
Regioselective chemical modification of this compound allows for the creation of analogues with altered biological activities. These modifications can target either the valienamine moiety or the sugar moiety.
Modifications to the Valienamine Moiety and its Stereochemical Impact
Modifications to the valienamine portion of this compound can significantly impact the stereochemistry and, consequently, the biological activity of the resulting analogues. Synthetic routes have been developed to access valienamine derivatives with specific stereochemical configurations. researchgate.netthieme-connect.com For example, the synthesis of N-octyl-β-valienamine and its 4-epi analogue highlights the ability to control stereochemistry during the synthesis of valienamine derivatives. researchgate.net These modifications and their stereochemical outcomes are crucial for designing analogues with desired interactions with glycosidase enzymes.
Derivatization of the Sugar Moiety (e.g., anhydro, deoxy, O-methyl derivatives)
The sugar moiety of this compound is a common target for chemical modifications, including the introduction of anhydro bridges, deoxy functionalities, and O-methyl groups. Synthesis of analogues with a 1,6-anhydro bridge in the sugar part of methyl this compound has been reported. psu.edunih.gov Deoxygenated versions of methyl β-acarviosin have also been synthesized. researchgate.net O-methyl derivatives, such as 6-hydroxy-2-O-methyl- and 6-hydroxy-3-O-methyl derivatives of methyl this compound, have been prepared through chemical modification of the sugar part. nih.gov These modifications explore the impact of the sugar moiety's structure and functional groups on inhibitory activity. For instance, introducing a polar substituent at C-6 of methyl this compound can decrease inhibitory activity, while changing the conformation of the sugar part through a 3,6-anhydro bridge may have little effect. nih.gov
Glycosylation of this compound Scaffolds through Chemoenzymatic Methods (e.g., using glycosynthases)
Chemoenzymatic methods, particularly those utilizing glycosynthases, offer a route to glycosylate this compound scaffolds. While direct examples of glycosynthase-mediated glycosylation of this compound were not extensively detailed in the provided results, the glycosylation of methyl β-acarviosin using a glycosynthase has been reported to produce trisaccharide and tetrasaccharide analogues. researchgate.net This demonstrates the potential of chemoenzymatic approaches for building more complex this compound-containing oligosaccharides.
Design and Synthesis of Novel this compound-Containing Pseudooligosaccharides
The design and synthesis of novel this compound-containing pseudooligosaccharides aim to create compounds with potentially improved or altered biological activities. These efforts often involve coupling the this compound core with additional sugar units or modified cyclitol moieties. The total synthesis of N-linked carbaoligosaccharides, including validamycins (B6595820) and related compounds which contain this compound-like structures, has been a subject of research. nih.gov
Synthesis of 1′-Epi-Acarviosin and its Analogues
The synthesis of 1′-epi-acarviosin, an analogue with an inverted configuration at the 1' position of the cyclitol moiety, and its analogues has been explored. nih.govnih.govjst.go.jp These synthetic efforts have yielded compounds such as methyl 1′-epi-acarviosin and its 6-hydroxy analogue. nih.gov The synthesis of these epimers is important for understanding the stereochemical requirements for activity and for developing novel glycosidase inhibitors. nih.gov
Development of 1,3-Linked and Other Regioisomeric Variants of Methyl β-Acarviosin
Research into the chemical synthesis of this compound and its derivatives has explored the creation of various regioisomeric forms, including 1,3-linked variants of methyl β-acarviosin. Methyl this compound itself is recognized as a potent inhibitor of certain glycoside hydrolases that act on α-D-glucosidic linkages researchgate.netpublish.csiro.au. Given this activity, investigations have aimed to synthesize analogues, such as methyl β-acarviosin, with the goal of inhibiting enzymes that process β-D-glucosidic linkages researchgate.netpublish.csiro.au.
One approach to synthesizing a 1,3-linked variant of methyl β-acarviosin has been reported researchgate.netpublish.csiro.au. This synthesis is part of broader efforts to create analogues that could potentially inhibit hydrolases specific to 1,3-β-D-glucosidic linkages publish.csiro.au. The synthesis of methyl β-acarviosin (specifically referred to as compound 4 in one study) was achieved through the alkylation of a 1-epivalienamine derivative (compound 8) with a triflate (compound 9) publish.csiro.au.
Further investigations have focused on developing glycosylated versions of methyl β-acarviosin, particularly at the C4' position, utilizing glycosynthases researchgate.netresearchgate.netmdpi.com. This enzymatic approach has yielded a pseudo-trisaccharide and a pseudo-tetrasaccharide, which have demonstrated effectiveness as inhibitors of various cellulases researchgate.netresearchgate.netmdpi.comuni-duesseldorf.de. For instance, using the Abg E358S glycosynthase, methyl β-acarviosin was glucosylated (β-1,4) to produce the trisaccharide (compound 17) and tetrasaccharide (compound 18) in yields of 42% and 6%, respectively researchgate.netmdpi.com.
Efforts to synthesize a regioisomer of the glycosylated trisaccharide have involved the alkylation of a selectively protected 1-epivalienamine derivative with a carbohydrate triflate researchgate.netresearchgate.net. This reaction resulted in a disaccharide, although subsequent attempts to glycosylate it to form the desired trisaccharide were unsuccessful researchgate.netresearchgate.net.
Another study explored the synthesis of a hydroxylated derivative of a diastereoisomer of methyl this compound, intended as a putative inhibitor of enzymes processing β-D-glucosidic linkages researchgate.net. This synthesis involved a sequence including reduction, acetylation to form a cyclic carbamate, and subsequent acetolysis and hydrolysis researchgate.net.
The synthesis of various other analogues of methyl this compound, involving chemical modifications to the sugar part, has also been reported nih.govcapes.gov.br. These modifications include the introduction of 6-hydroxy, 6-azido, 6-amino, 6-acetamido, and 6-methoxy groups, as well as 6-hydroxy-2-O-methyl and 6-hydroxy-3-O-methyl derivatives, a 5-methoxycarbonyl analogue, and a 3,6-anhydro derivative nih.govcapes.gov.br. These compounds were synthesized through the condensation of methyl 3,4-anhydro-alpha-D-galactopyranoside with valienamine derivatives or by direct coupling with substituted methyl 3,4-anhydro-alpha-D-galactopyranoside derivatives nih.govcapes.gov.br.
The development of these regioisomeric and derivatized forms of methyl β-acarviosin highlights ongoing research into the structure-activity relationships of this compound-containing compounds and their potential as glycosidase inhibitors.
Interactive Data Table: Yields of Glycosylated Methyl β-Acarviosin Products
| Starting Material | Glycosylating Agent | Enzyme Used | Product (Linkage) | Yield (%) |
| Methyl β-acarviosin | Glucose | Abg E358S | Pseudo-trisaccharide (β-1,4) | 42 |
| Methyl β-acarviosin | Glucose | Abg E358S | Pseudo-tetrasaccharide (β-1,4) | 6 |
Molecular Mechanisms of Action and Enzyme Interaction Studies
Elucidation of Acarviosin (B126021) Binding Modes to Glycoside Hydrolases
This compound-containing compounds exert their inhibitory effects by binding to and interfering with the activity of glycoside hydrolases, enzymes responsible for breaking down carbohydrates wikipedia.orgresearchgate.netnih.gov. The specific binding modes are crucial to their potency and selectivity.
Interaction with Alpha-Amylases and Alpha-Glucosidases
This compound-containing oligosaccharides, including acarbose (B1664774) and acarviostatins, are potent inhibitors of alpha-amylase and alpha-glucosidases researchgate.netresearchgate.netnih.gov. These enzymes catalyze the hydrolysis of alpha-linked carbohydrates like starch and sucrose (B13894) into smaller saccharides researchgate.net. Acarbose, for instance, competitively inhibits these enzymes researchgate.net. The this compound moiety at the non-reducing end of acarbose is considered essential for its enzyme inhibitory activity researchgate.netmdpi.com. Studies have shown that acarbose has a strong affinity for alpha-amylase and alpha-glucosidase in the intestinal tract, acting as a competitive substrate to bind to their active sites and inhibit the hydrolysis of starch and polysaccharides researchgate.net. This competitive inhibition means the inhibitor binds to the same active site as the natural substrate, preventing the substrate from binding and undergoing catalysis researchgate.netbgc.ac.in.
Mimicry of Oxocarbenium Ion-like Transition States
Glycoside hydrolases typically cleave glycosidic bonds via a transition state that has substantial oxocarbenium ion character nih.gov. This compound, and by extension acarbose, are believed to mimic this oxocarbenium ion-like transition state wikipedia.orgnih.gov. The presence of an amine linkage in acarbose is thought to contribute to this mimicry, allowing it to lock up the enzymes wikipedia.org. This mimicry leads to tight binding within the enzyme's active site, effectively blocking the natural substrate from accessing the catalytic machinery wikipedia.orgjrc.ac.in. The valienamine (B15573) unit within the this compound structure is widely believed to be an oxocarbenium ion-like transition state analog nih.gov.
Enzymatic Inhibition Kinetics and Specificity Profiles of this compound Analogues
This compound analogues exhibit varied inhibition profiles against alpha-amylase and alpha-glucosidase researchgate.net. Research on synthetic analogues has shown a range of inhibitory activities (IC50 values) against both enzymes researchgate.net. For example, studies have reported IC50 values for synthetic acarbose analogues ranging from 0.70 to 30.80 μM against alpha-amylase and 0.80 to 29.70 μM against alpha-glucosidase, compared to acarbose with IC50 values of approximately 12.80 μM and 12.90 μM, respectively researchgate.net. These variations in inhibitory potency highlight the impact of structural modifications on enzyme interaction.
Acarstatins A and B, novel acarbose derivatives produced by the enzyme AcbE, have demonstrated significantly improved inhibitory activity towards alpha-amylase compared to acarbose nih.gov. Acarstatin A showed 1584-fold greater inhibitory activity towards human salivary alpha-amylase than acarbose, while acarstatin B exhibited 1478-fold greater activity nih.gov. This indicates that specific structural alterations in this compound-containing compounds can dramatically enhance their inhibitory potency and alter their specificity profiles.
Data Table: Inhibitory Activity of Acarbose and Selected Analogues
| Compound | Target Enzyme | IC50 (μM) | Reference |
| Acarbose | Alpha-Amylase | 12.80 ± 0.10 | researchgate.net |
| Acarbose | Alpha-Glucosidase | 12.90 ± 0.10 | researchgate.net |
| Synthetic Analog 22 | Alpha-Amylase | 0.70 ± 0.01 | researchgate.net |
| Synthetic Analog 22 | Alpha-Glucosidase | 0.80 ± 0.01 | researchgate.net |
| Acarstatin A | Human Salivary Alpha-Amylase | Significantly lower than Acarbose (1584-fold greater potency) | nih.gov |
| Acarstatin B | Human Salivary Alpha-Amylase | Significantly lower than Acarbose (1478-fold greater potency) | nih.gov |
| Thiadiazole tagged isatin (B1672199) derivatives (range) | Alpha-Amylase | 1.30 ± 0.05 to 35.70 ± 0.70 | researchgate.net |
| Thiadiazole tagged isatin derivatives (range) | Alpha-Glucosidase | 2.20 ± 0.10 to 37.60 ± 0.80 | researchgate.net |
Note: IC50 values are approximate and can vary depending on the specific enzyme source and assay conditions.
Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives at the Molecular Level
Structure-Activity Relationship (SAR) studies aim to understand how modifications to the chemical structure of this compound and its derivatives influence their biological activity, particularly their enzyme inhibitory capabilities researchgate.net. The this compound moiety is recognized as the indispensable core structure for the enzyme inhibitory activity of acarbose researchgate.netmdpi.com.
SAR studies on synthetic acarbose analogues have focused on the impact of substitutions, particularly around aryl rings, on their inhibitory effects against alpha-amylase and alpha-glucosidase researchgate.net. For instance, the presence of di-hydroxy substitutions at the 2,3-position of the aryl ring in one synthetic analogue (compound 22) resulted in excellent potency against both enzymes researchgate.net. Molecular docking studies complement SAR analysis by providing insights into how different parts of the inhibitor molecules interact with the active site residues of the target enzymes researchgate.net. These studies reveal key interactions that contribute to enhanced enzymatic activity researchgate.net.
The structural diversity observed in acarbose and its analogues, arising from microbial bioconversion, enzymatic catalysis, and chemical modification, allows for the exploration of SAR and the identification of compounds with improved properties researchgate.netnih.gov.
Molecular Basis of Enzyme Resistance to this compound in Producing Organisms
Microorganisms that produce acarbose and other pseudo-oligosaccharides (PsOS) have developed mechanisms to resist the inhibitory effects of these compounds, which they may use as competitive exclusion agents against other microbes researchgate.netnih.govoregonstate.edu. This resistance is crucial for the producing organisms to utilize carbohydrates in their environment without inhibiting their own metabolic processes nih.govoregonstate.edu.
Identification of Resistant Alpha-Amylase Variants (e.g., AcbE)
A key mechanism of resistance involves the presence of acarbose-resistant alpha-amylase variants within the producing organisms nih.govoregonstate.edu. The gene clusters responsible for acarbose biosynthesis are often co-localized with genes encoding these resistant enzymes nih.govoregonstate.edu.
AcbE, an alpha-amylase from Actinoplanes sp. SE50/110 (an acarbose producer), is a well-characterized example of such a resistant enzyme nih.govnih.govoregonstate.edu. Unlike alpha-amylases from non-PsOS producing bacteria which are inhibited by acarbose, AcbE shows resistance nih.govoregonstate.edu. Bioinformatic and protein modeling studies have identified specific amino acid residues responsible for this resistance nih.govoregonstate.edu. A single amino acid substitution, specifically the presence of Alanine (B10760859) at position 304 in AcbE, contributes significantly to its acarbose resistance nih.govoregonstate.edu. Converting this Alanine residue to Histidine (A304H mutation) in AcbE diminishes its resistance to acarbose, making it susceptible to inhibition nih.govoregonstate.edu. This suggests that the size and nature of the amino acid at this position within the active site play a critical role in the binding and inhibitory effectiveness of acarbose oregonstate.edu. AcbE also exhibits dual functionality, acting as an alpha-amylase for starch degradation and catalyzing the production of acarbose analogs with enhanced inhibitory activity nih.gov.
Protein Engineering and Mutagenesis Studies of this compound-Resistant Enzymes
Protein engineering, particularly through site-directed mutagenesis, enables targeted alterations to the amino acid sequence of an enzyme to study the functional consequences of these changes. frontiersin.orgpatsnap.comsci-hub.seutu.fi This approach is instrumental in elucidating the roles of specific residues in enzyme activity, substrate binding, and inhibitor interaction. patsnap.comutu.fi By introducing mutations at predetermined sites, researchers can investigate how alterations in the enzyme's structure affect its susceptibility or resistance to inhibitors such as this compound or acarbose. patsnap.com
Studies involving acarbose, which contains the this compound core, have provided insights into potential mechanisms of resistance in enzymes like alpha-amylases. Bioinformatic and protein modeling studies have suggested that a point mutation in the alpha-amylases of PsOS-producing actinobacteria could be responsible for their resistance to acarbose. researchgate.netresearchgate.net Specifically, converting the acarbose-resistant alpha-amylase AcbE to its A304H variant was shown to diminish its resistance property, indicating the significance of this particular amino acid residue in the interaction with acarbose. researchgate.netresearchgate.net This suggests that alterations, even single point mutations, within the enzyme's structure can critically affect its binding affinity and the efficacy of this compound-containing inhibitors. researchgate.netresearchgate.netpatsnap.com
While direct mutagenesis studies specifically focusing solely on this compound resistance in isolated enzymes are less extensively documented in the provided search results compared to studies on acarbose or other enzyme inhibitors, the principles and techniques of protein engineering and mutagenesis are directly applicable. frontiersin.orgpatsnap.comsci-hub.seutu.fi These methods allow for the systematic investigation of residues within the active site or other regions of the enzyme that interact with the this compound moiety. patsnap.comutu.fi By creating mutant enzyme variants, researchers can assess changes in binding kinetics (e.g., inhibition constants like Ki) and catalytic efficiency in the presence of this compound. researchgate.net
The development of resistance to inhibitors often involves structural changes in the target enzymes that reduce inhibitor binding or allow the enzyme to circumvent the inhibitory mechanism. nih.govfrontiersin.orgfrontiersin.org Protein engineering approaches can be used to identify these critical residues and understand the structural basis of resistance at a molecular level. nih.govplos.orgmdpi.com For instance, mutations affecting residues within or near the inhibitor binding pocket can directly impact the enzyme's affinity for this compound. nih.govplos.org Allosteric modulation, where mutations at sites distant from the active site affect enzyme conformation and inhibitor binding, is another mechanism that can be explored through mutagenesis. nih.govplos.org
Although specific detailed data tables from mutagenesis studies solely on this compound-resistant enzymes were not prominently featured in the search results, the general application of these techniques to study enzyme-inhibitor interactions and resistance mechanisms is well-established. frontiersin.orgpatsnap.comsci-hub.seutu.fi Future research utilizing site-directed or random mutagenesis on enzymes inhibited by this compound could involve:
Alanine Scanning Mutagenesis: Systematically replacing residues in the active site or predicted interaction regions with alanine to identify critical contact points.
Saturation Mutagenesis: Randomizing specific codons to introduce a variety of amino acid substitutions at a particular position and screening for altered this compound sensitivity.
Structural Analysis of Mutant Enzymes: Determining the crystal structures of resistant enzyme variants bound to this compound (or acarbose) to visualize the structural changes conferring resistance.
These studies would generate data on the inhibitory constants (Ki or IC50) of this compound against the mutant enzymes compared to the wild-type, providing quantitative measures of resistance. Changes in enzyme kinetics (e.g., Km, kcat) could also be assessed to understand the impact of mutations on catalytic activity.
For example, a hypothetical data table illustrating the effect of mutations on this compound inhibition might look like this:
| Enzyme Variant | Mutation | This compound Ki (µM) | Fold Change in Resistance (vs. Wild-Type) |
| Wild-Type | None | X | 1.0 |
| Mutant 1 | Residue A to Y | Y | Y/X |
| Mutant 2 | Residue B to F | Z | Z/X |
Such data, coupled with structural information, would provide a comprehensive understanding of how specific amino acid modifications lead to this compound resistance in target enzymes. nih.govplos.orgmdpi.com
Advanced Analytical Methodologies for Acarviosin Research
Spectroscopic Techniques for Structural Elucidation of Novel Acarviosin (B126021) Derivatives
Spectroscopic methods are essential for determining the precise chemical structures of this compound and its various derivatives researchgate.netmdpi.comacs.org. These techniques provide detailed information about the molecular composition, connectivity, and spatial arrangement of atoms within the compounds.
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a powerful technique used in the structural analysis of this compound-containing oligosaccharides nih.govmdpi.com. ESI is a soft ionization technique that produces charged molecules from a liquid sample, which is particularly useful for polar and non-volatile compounds like carbohydrates mtoz-biolabs.comwikipedia.org. Tandem mass spectrometry (MS/MS) then involves the fragmentation of these ions and analysis of the resulting fragment ions, providing detailed structural information mtoz-biolabs.com. This method has been applied to determine the chemical structures of acarviostatins isolated from Streptomyces coelicoflavus researchgate.netnih.gov. UPLC coupled with ESI-MS/MS has also been used for the analysis of metabolic profiles of acarviostatin-containing aminooligosaccharides researchgate.netnih.gov. The fragmentation patterns observed in ESI-MS/MS spectra, such as characteristic fragment ions from quinovosidic bond cleavages, are crucial for identifying the structures of acarviostatins mdpi.com.
Two-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
Two-Dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is another indispensable tool for the structural elucidation of this compound derivatives researchgate.netmdpi.comemerypharma.com. 2D NMR experiments, such as COSY, TOCSY, NOESY, and HSQC, provide information about the connectivity and spatial relationships between atoms in a molecule wikipedia.orglibretexts.org. This is particularly valuable for complex oligosaccharides with repeating units and intricate branching patterns. For instance, 2D NMR, in conjunction with ESI-MS/MS, was used to determine the chemical structures of acarviostatins I03, II03, III03, and IV03, confirming their this compound core structures and the number of this compound-glucose moieties researchgate.netnih.gov. Analysis of 1D and 2D NMR data is critical for identifying the structure of acarviostatins, including differentiation based on side chains mdpi.com.
High-Resolution Mass Spectrometry (HR-MS) for Derivative Characterization
High-Resolution Mass Spectrometry (HR-MS), often coupled with liquid chromatography (LC-HRMS), is utilized for the precise characterization of this compound derivatives mdpi.comnih.govnih.gov. HR-MS provides accurate mass measurements, allowing for the determination of the elemental composition of a compound acs.orgfractioncollector.info. This is particularly important for confirming the molecular formula of novel this compound derivatives and their acylated forms researchgate.netacs.orgmdpi.com. HR-MS analysis has been performed on acarbose (B1664774) derivatives to determine their molecular weights, consistent with the addition of hexose (B10828440) moieties nih.gov. LC-HRMS has brought significant progress in the structural analysis of oligosaccharides by providing detailed primary and secondary fragment ions, including molecular formula, sugar constituents, and side chain positions mdpi.com.
Advanced Chromatographic Methodologies for Isolation and Characterization
Chromatographic techniques are fundamental for the isolation and purification of this compound and its related compounds from complex biological mixtures, as well as for their subsequent characterization fractioncollector.infochromtech.combio-rad.com.
Development of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methods for Research Purposes
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used for the separation, isolation, and analysis of this compound and its derivatives rssl.comnih.govijpsjournal.comnih.govnih.govchromedia.org. These techniques separate compounds based on their differential interactions with a stationary phase as they are carried by a mobile phase bio-rad.comijpsjournal.com. HPLC methods have been developed for the determination of anti-diabetic drugs, including acarbose, often coupled with UV or MS detection nih.govresearchgate.nethumanjournals.com. UPLC, an advanced form of HPLC utilizing smaller particle sizes, offers improved resolution, speed, and sensitivity for the analysis of complex mixtures rssl.comnih.govdshs-koeln.dedergipark.org.tr. UPLC coupled with ESI-MS/MS has been employed for screening metabolites of acarviostatin family aminooligosaccharides nih.gov. The development of these methods involves optimizing parameters such as stationary phase, mobile phase composition, flow rate, and detection wavelength to achieve efficient separation and accurate quantification nih.govhumanjournals.comdergipark.org.trjaptronline.com.
Development of Specialized Assays for Enzyme Interaction Analysis
The study of this compound and this compound-containing compounds largely focuses on their inhibitory effects on glycoside hydrolases (GHs), enzymes that catalyze the hydrolysis of glycosidic bonds. researchgate.netplos.org Specialized assays have been developed to measure the potency and mechanism of this inhibition.
One common approach involves enzyme inhibition assays that measure the reduction in enzyme activity in the presence of this compound or its derivatives. These assays typically utilize a substrate that produces a detectable product upon hydrolysis by the enzyme. For example, p-nitrophenyl-α-D-glucopyranoside (PNPG) is frequently used as a substrate for α-glucosidase. scielo.broamjms.eu The hydrolysis of PNPG by α-glucosidase releases p-nitrophenol, a yellow compound that can be quantified spectrophotometrically by measuring absorbance at 405 nm. oamjms.eu The decrease in absorbance in the presence of an inhibitor indicates reduced enzyme activity.
The half-maximal inhibitory concentration (IC₅₀) is a key parameter determined from these assays, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%. scielo.broamjms.eufrontiersin.org Comparing the IC₅₀ values of different compounds provides a measure of their relative inhibitory potency. For instance, studies have reported IC₅₀ values for acarbose against α-amylase and α-glucosidase. researchgate.net
Interactive Table 1: Example IC₅₀ Values for Acarbose Against Digestive Enzymes
| Enzyme | IC₅₀ (µM) | Reference |
| α-Amylase | 10.30 ± 0.20 | researchgate.net |
| α-Glucosidase | 9.80 ± 0.20 | researchgate.net |
Enzyme kinetic assays are employed to understand the nature of the interaction between this compound and the enzyme, such as determining whether the inhibition is competitive, non-competitive, or mixed. scielo.brfrontiersin.orgmdpi.com These assays involve measuring reaction velocities at varying substrate concentrations in the presence and absence of the inhibitor. frontiersin.orgichorlifesciences.comeurofinsus.com Analysis of the resulting data, often using Lineweaver-Burk plots or non-linear regression, allows for the determination of kinetic parameters like the Michaelis constant (Km) and maximum velocity (Vmax), and the inhibition constant (Ki). mdpi.comichorlifesciences.comeurofinsus.com Acarbose, containing the this compound moiety, is known to act as a competitive inhibitor of α-amylase and other α-glucosidases by mimicking the transition state of the substrate hydrolysis. researchgate.netnih.govnih.gov However, some studies suggest it can also exhibit mixed or uncompetitive inhibition depending on the specific enzyme and substrate. nih.govnih.gov
Isothermal titration calorimetry (ITC) is another powerful technique used to study the binding interaction between this compound and enzymes. ichorlifesciences.comtainstruments.com ITC directly measures the heat change associated with the binding event, providing thermodynamic parameters such as binding affinity (KD), enthalpy (ΔH), and entropy (ΔS) of binding. ichorlifesciences.comtainstruments.com This provides detailed insights into the energetics of the enzyme-inhibitor complex formation. ITC can also be adapted to obtain enzyme kinetic constants. ichorlifesciences.comtainstruments.com Studies using ITC have indicated that acarbose can bind to free enzyme, even when kinetic data might suggest uncompetitive inhibition, highlighting the value of complementary assay techniques. nih.govnih.gov
Fluorescence-based assays, including fluorescence polarization (FP), are also utilized to study protein-ligand interactions. ontosight.aibmglabtech.com FP can measure the binding of a fluorescently labeled ligand to a protein, and competitive binding assays can be designed where an unlabeled inhibitor, such as this compound, competes with the labeled ligand for the enzyme's binding site. ontosight.aibmglabtech.com A decrease in fluorescence polarization upon addition of the unlabeled inhibitor indicates displacement of the labeled ligand, providing information about the inhibitor's binding affinity. bmglabtech.com
High-throughput screening (HTS) assays, often utilizing fluorescent or luminescent readouts, have been developed to rapidly screen large libraries of compounds for enzyme inhibitory activity. mdpi.comnih.gov These assays are crucial for identifying novel inhibitors and can be adapted to screen for compounds that interact with the enzyme at the this compound binding site or other allosteric sites. mdpi.com
Detailed research findings from these assays have revealed structure-activity relationships for this compound-containing compounds. Variations in the structure of these oligosaccharides can significantly influence their inhibitory potency and specificity towards different enzymes. researchgate.netmdpi.com For example, the number of pseudo-trisaccharide cores and the presence of acyl side chains in acarviostatin derivatives have been shown to impact their inhibitory effects on α-amylase and lipase. mdpi.com
Interactive Table 2: Inhibitory Activities of Acylated Aminooligosaccharides Against PPA
| Compound | IC₅₀ (µM) Against PPA | Reference |
| Compound 9 | 0.03 | mdpi.com |
| Acarbose | 8.51 | mdpi.com |
The development and application of these specialized analytical methodologies are crucial for understanding the complex interactions of this compound with its target enzymes, guiding the design of more potent and selective inhibitors.
Future Research Directions in Acarviosin Chemistry and Biology
Exploration and Discovery of Novel Acarviosin (B126021) Analogues from Natural Sources
Natural products have historically served as a rich reservoir for the discovery of new therapeutic agents, and this compound-containing compounds are no exception. Acarbose (B1664774) and its derivatives, such as isovalertatins and butytatins, have been isolated from microbial sources, particularly from the genus Streptomyces wikipedia.org. This suggests that microbial fermentation broths remain a promising avenue for the discovery of novel this compound analogues with potentially diverse biological activities.
Further exploration of terrestrial and marine microorganisms, especially actinomycetes, is expected to yield new aminooligosaccharides containing the this compound moiety or structural variations thereof mdpi.com. Detailed screening and isolation techniques, coupled with advanced spectroscopic methods, will be crucial in identifying these novel compounds. Research in this area will likely focus on:
Targeted isolation from known producer genera like Streptomyces and Actinoplanes. wikipedia.orgmdpi.com
Exploring underexplored microbial environments, such as marine sediments and extreme habitats. mdpi.com
Utilizing '-omics' approaches (genomics, metabolomics) to identify potential biosynthetic gene clusters related to this compound production in newly discovered microbes.
The identification of novel naturally occurring this compound analogues will provide a broader chemical space for investigating structure-activity relationships and potentially uncovering compounds with improved potency, selectivity, or novel inhibitory profiles against various glycosidases or other enzymatic targets.
Rational Design and Synthesis of Next-Generation Glycosidase Inhibitors Based on this compound Scaffold
The this compound scaffold, with its unique pseudo-saccharide structure containing a nitrogen atom, provides a compelling template for the rational design and synthesis of novel glycosidase inhibitors wikipedia.orgresearchgate.net. The tight binding of the nitrogen atom to α-amylase, mimicking the transition state, underlies the potency of acarbose and related compounds wikipedia.org. Future research aims to build upon this understanding to create inhibitors with enhanced properties.
Key directions in this area include:
Structure-Based Design: Utilizing high-resolution structural information of target enzymes (such as α-amylase and α-glucosidase) in complex with this compound or its derivatives to guide modifications of the this compound scaffold. researchgate.netnih.gov Molecular docking and dynamics simulations are integral to predicting binding modes and affinities of designed analogues. researchgate.netnih.gov
Synthesis of Analogues with Modified Moieties: Introducing variations to the cyclohexitol ring, the amino sugar, or the glycosidic linkages to optimize interactions with the enzyme active site. This could involve altering steric, electronic, or hydrogen-bonding properties. researchgate.netnih.gov
Scaffold Hopping and Hybridization: Designing novel scaffolds that retain key features of this compound's inhibitory mechanism while introducing new structural elements. A novel glycosyl-based scaffold has been designed using scaffold hopping and molecular modeling, demonstrating superior interaction with α-glucosidase compared to acarbose. nih.gov
Synthesis of this compound-Containing Oligosaccharides: Investigating the impact of extending or modifying the oligosaccharide chain attached to the this compound core, as seen in acarviostatins, which can exhibit more potent activities than acarbose against α-glucosidases and even show activity against other enzymes like pancreatic lipase. mdpi.com
Detailed research findings in this area often involve the synthesis and in vitro evaluation of a series of compounds. For example, studies have synthesized compounds based on different scaffolds and assessed their α-amylase and α-glucosidase inhibitory potentials, comparing their efficacy to standard drugs like acarbose. researchgate.net Molecular docking studies are frequently employed to understand the binding modes and interactions of these synthetic analogues with the enzyme active sites. researchgate.net
Advanced Mechanistic Insights into Novel Enzymatic Activities Related to this compound Metabolism
Understanding the enzymatic processes involved in the biosynthesis, degradation, and modification of this compound and its related compounds is crucial for both discovering new molecules and for potential biocatalytic applications. While the core biosynthetic pathway of acarbose has been studied, there are still avenues for gaining advanced mechanistic insights into related enzymatic activities. mdpi.comnih.gov
Future research in this domain could focus on:
Detailed Characterization of Biosynthetic Enzymes: Further elucidating the mechanisms of enzymes involved in the assembly of the this compound moiety and its glycosylation to form complex oligosaccharides like acarbose and acarviostatins. This includes enzymes like acarviosyl transferases and pseudo-glycosyltransferases. nih.govresearchgate.net
Investigating Enzymes Modifying this compound Structures: Studying enzymes that catalyze post-synthetic modifications of this compound-containing compounds, such as acylation or further glycosylation, which can alter their biological activity. mdpi.com
Mechanisms of this compound Degradation: Gaining deeper insights into how this compound and related inhibitors are metabolized by microorganisms, including the specific glycoside hydrolases involved. wikipedia.org
Dual Functionality of Enzymes: Exploring enzymes that exhibit dual functionality, such as AcbE from Actinoplanes sp. SE50/110, which can catalyze both hydrolysis and sugar moiety delivery, leading to the production of acarbose analogs with improved inhibitory activity. researchgate.net
Research employing techniques such as enzyme kinetics, site-directed mutagenesis, crystallography, and advanced spectroscopic methods will be essential for providing detailed mechanistic understanding of these enzymatic processes. This knowledge can inform efforts in metabolic engineering for enhanced production of desired compounds or for the development of novel biocatalysts.
Application of Advanced Computational Approaches for Structure-Function Prediction and De Novo Design
Computational approaches are becoming increasingly powerful tools in the study of chemical compounds and the design of new molecules. For this compound and its related inhibitors, advanced computational methods offer significant potential for predicting structure-function relationships and for the de novo design of novel inhibitors. nih.govresearchgate.nettugraz.atnih.govmdpi.com
Future research will likely leverage these approaches in several ways:
Structure-Function Prediction: Using computational methods like molecular dynamics simulations and quantitative structure-activity relationship (QSAR) modeling to predict how structural modifications to the this compound scaffold will impact binding affinity and inhibitory potency against target enzymes. researchgate.netnih.gov
Virtual Screening: Employing pharmacophore modeling and virtual screening of large databases of compounds to identify potential new chemical entities that share key features with this compound and may act as glycosidase inhibitors. nih.gov
De Novo Inhibitor Design: Utilizing algorithms to design entirely new molecular structures from scratch that are predicted to bind with high affinity and specificity to the active sites of target enzymes, using the this compound scaffold as inspiration or a starting point. researchgate.nettugraz.atnih.govmdpi.com
Understanding Enzyme-Inhibitor Interactions: Applying advanced simulation techniques to gain detailed insights into the dynamic interactions between this compound-containing inhibitors and their target enzymes at the atomic level, including identifying key residues and conformational changes involved in binding and inhibition. researchgate.netnih.gov
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing and characterizing Acarviosin in laboratory settings?
- Answer : this compound synthesis typically involves enzymatic or chemical pathways. For enzymatic methods, α-amylase inhibition assays are commonly used to confirm bioactivity . Characterization requires multi-modal techniques:
- Structural analysis : NMR (¹H/¹³C) and FT-IR to confirm functional groups and stereochemistry .
- Purity assessment : HPLC with UV-Vis detection (λ = 210–280 nm) and mass spectrometry for molecular weight validation .
- Bioactivity validation : Kinetic assays (e.g., inhibition constants via Lineweaver-Burk plots) to quantify enzyme interaction .
- Key consideration : Optimize reaction conditions (pH, temperature) to minimize by-products, as impurities can skew bioactivity results .
Q. How should researchers design experiments to assess this compound’s stability under varying environmental conditions?
- Answer : Use accelerated stability testing protocols:
- Variables : Temperature (4°C, 25°C, 40°C), pH (2–9), and light exposure .
- Metrics : Monitor degradation via HPLC retention time shifts and bioactivity loss using enzyme inhibition assays .
- Statistical design : Employ factorial designs (e.g., 3×3 matrix) to identify interaction effects between variables .
- Documentation : Report degradation kinetics (zero/first-order models) and include raw chromatograms in supplementary materials for reproducibility .
Advanced Research Questions
Q. What strategies resolve contradictory data on this compound’s mechanism of action across different enzyme systems?
- Answer : Contradictions often arise from assay variability or enzyme isoform differences. Mitigate via:
- Comparative studies : Parallel testing with purified isoforms (e.g., human vs. microbial α-amylase) under standardized conditions .
- Cross-validation : Combine kinetic assays with molecular docking simulations to reconcile biochemical and structural data .
- Meta-analysis : Systematically review literature to identify confounding variables (e.g., substrate concentration, buffer composition) .
- Reporting : Use funnel plots to assess publication bias and highlight understudied variables in discussion sections .
Q. How can researchers optimize this compound derivatives for enhanced specificity toward target enzymes?
- Answer : Apply structure-activity relationship (SAR) frameworks:
- Modification sites : Target hydroxyl groups or glycosidic bonds for functionalization .
- Screening : High-throughput assays (e.g., microplate-based inhibition) to prioritize derivatives .
- Computational modeling : Molecular dynamics simulations to predict binding affinities and steric clashes .
- Validation : Validate top candidates using isothermal titration calorimetry (ITC) to quantify thermodynamic binding parameters .
Q. What experimental designs address gaps in understanding this compound’s role in multi-enzyme systems?
- Answer : Use modular co-factor studies :
- Step 1 : Isolate individual enzyme interactions via immobilized metal affinity chromatography (IMAC) .
- Step 2 : Reconstruct multi-enzyme complexes in vitro and measure this compound’s effect using stopped-flow kinetics .
- Step 3 : Compare with in vivo models (e.g., microbial cultures) to assess ecological relevance .
- Data integration : Employ multivariate analysis (PCA or PLS) to identify dominant variables influencing system-wide effects .
Methodological Best Practices
- Literature Reviews : Prioritize systematic reviews over opinion-based publications to identify reproducible trends .
- Data Reproducibility : Include detailed protocols for synthetic routes, assay conditions, and raw data in supplementary materials .
- Ethical Alignment : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions .
Common Pitfalls to Avoid
- Overgeneralization : Avoid broad questions like “How does this compound affect enzymes?”; instead, specify enzyme types and experimental contexts .
- Ignoring Negative Data : Report non-significant results to prevent publication bias and inform future studies .
- Insufficient Controls : Include positive/negative controls in bioactivity assays to validate measurement accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
